molecular formula C24H21FN4O3S2 B12141010 N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methyl ene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methyl ene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide

Cat. No.: B12141010
M. Wt: 496.6 g/mol
InChI Key: XDIUJYSNOAHWOX-RGEXLXHISA-N
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Description

N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a pyrazoline ring, a thiazolidinone ring, and a fluorophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide typically involves multi-step organic reactions. One common method involves the condensation of 4-aminophenazone with various substituted benzaldehydes to form the pyrazoline ring . The thiazolidinone ring is then introduced through a cyclization reaction involving a thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, including alkaline phosphatase and ecto-5’-nucleotidase .

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving these enzymes .

Industry

Industrial applications of this compound are still under exploration. Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide involves its interaction with specific molecular targets. The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(2,3-dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-3-{5-[(4-fluorophenyl)methylene]-4-oxo-2-thioxo(1,3-thiazolidin-3-yl)}propanamide stands out due to its unique combination of a pyrazoline ring, a thiazolidinone ring, and a fluorophenyl group. This unique structure contributes to its diverse chemical reactivity and potential biological activity .

Properties

Molecular Formula

C24H21FN4O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C24H21FN4O3S2/c1-15-21(23(32)29(27(15)2)18-6-4-3-5-7-18)26-20(30)12-13-28-22(31)19(34-24(28)33)14-16-8-10-17(25)11-9-16/h3-11,14H,12-13H2,1-2H3,(H,26,30)/b19-14-

InChI Key

XDIUJYSNOAHWOX-RGEXLXHISA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S

Origin of Product

United States

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